molecular formula C23H19N3O2 B2975006 N-{[1,1'-biphenyl]-2-yl}-1-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide CAS No. 941974-19-2

N-{[1,1'-biphenyl]-2-yl}-1-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide

Katalognummer: B2975006
CAS-Nummer: 941974-19-2
Molekulargewicht: 369.424
InChI-Schlüssel: PFYYVMRDYQSMJL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{[1,1'-Biphenyl]-2-yl}-1-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a synthetic compound featuring a 1,8-naphthyridine core substituted with an ethyl group at position 1 and a biphenyl-2-yl carboxamide moiety at position 2. The 1,8-naphthyridine scaffold is widely explored in medicinal chemistry due to its planar aromatic structure, which facilitates interactions with biological targets such as enzymes and receptors.

Eigenschaften

IUPAC Name

1-ethyl-2-oxo-N-(2-phenylphenyl)-1,8-naphthyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O2/c1-2-26-21-17(11-8-14-24-21)15-19(23(26)28)22(27)25-20-13-7-6-12-18(20)16-9-4-3-5-10-16/h3-15H,2H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFYYVMRDYQSMJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=CC=N2)C=C(C1=O)C(=O)NC3=CC=CC=C3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1,1’-biphenyl]-2-yl}-1-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.

Analyse Chemischer Reaktionen

Types of Reactions

N-{[1,1’-biphenyl]-2-yl}-1-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Introduction of halogen atoms or other substituents on the biphenyl ring.

Wirkmechanismus

The mechanism of action of N-{[1,1’-biphenyl]-2-yl}-1-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction pathways or interference with DNA replication .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues of 1,8-Naphthyridine-3-carboxamides

The following table summarizes key structural and synthetic differences between the target compound and its analogues:

Compound Name Substituents (Position) Yield (%) Melting Point (°C) Key Spectral Data (IR/NMR) Reference
Target Compound : N-{[1,1'-Biphenyl]-2-yl}-1-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide 1-Ethyl, 3-(Biphenyl-2-yl) N/A N/A Likely IR: ~1670 cm⁻¹ (C=O), ~1245 cm⁻¹ (C–O) N/A
1-Benzyl-N-(2-chlorophenyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide (5b2) 1-Benzyl, 3-(2-Chlorophenyl) 75 193–195 IR: 3112 cm⁻¹ (C–H aromatic); NMR: δ 8.25 (s, aromatic H) [4]
N-(3,4-Difluorobenzyl)-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide (20b) 3-(3,4-Difluorobenzyl), 4-Hydroxy 54 N/A Purified via reverse-phase HPLC; 1:1 ratio with 8b [5]
1-(Benzyloxy)-N-(2,4-difluorobenzyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide (10c) 1-Benzyloxy, 3-(2,4-Difluorobenzyl) 98 N/A 1H NMR: δ 7.74–7.60 (m, aromatic H); ESI-MS: m/z 601.2 [3]
N-(2,4-Difluorobenzyl)-1-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide (5a) 1-Hydroxy, 3-(2,4-Difluorobenzyl) 70 N/A ESI-MS: m/z 437.1 (M+H⁺); Prep HPLC purification [7]
Key Observations:
  • Biphenyl-2-yl carboxamide introduces rigidity and extended π-conjugation, which could improve binding affinity to hydrophobic enzyme pockets compared to halogenated benzyl groups (e.g., 20b, 5a) . Halogenated derivatives (e.g., 5b2, 20b) often exhibit higher melting points and altered solubility due to increased polarity .
  • Synthetic Efficiency :

    • Yields vary significantly (54–98%), influenced by purification methods. For example, 10c achieved 98% yield via straightforward extraction, while 20b required HPLC purification (54% yield) .
    • The target compound’s synthesis likely involves coupling of 1-ethyl-1,8-naphthyridine-3-carboxylic acid with biphenyl-2-amine, analogous to procedures in and .

Physicochemical and Spectral Comparisons

  • IR Spectroscopy :
    • All compounds show characteristic C=O stretches near 1670–1671 cm⁻¹. The target compound’s biphenyl group may introduce additional aromatic C–H stretches (~3100 cm⁻¹), similar to VM-3 () .
  • NMR Spectroscopy :
    • Aromatic proton signals in the target compound are expected around δ 7.0–8.5 ppm, comparable to 10c (δ 7.74–7.60) and 5b2 (δ 8.25) .
    • The ethyl group’s methyl protons would resonate near δ 1.2–1.5 ppm (triplet) and δ 3.8–4.2 ppm (quartet) for the CH₂ group.

Biologische Aktivität

N-{[1,1'-biphenyl]-2-yl}-1-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a compound belonging to the naphthyridine family, which has garnered attention due to its diverse biological activities. This article explores the biological properties of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Overview of Naphthyridine Derivatives

Naphthyridine derivatives are known for their wide range of pharmacological activities. The 1,8-naphthyridine scaffold specifically exhibits various biological effects such as:

  • Antimicrobial : Effective against various bacterial strains.
  • Anticancer : Inhibitory effects on different cancer cell lines.
  • Anti-inflammatory : Reduction in inflammation markers.
  • Analgesic : Pain-relieving properties.

These compounds have been explored for their potential in treating conditions such as cancer, infections, and neurological disorders .

The biological activity of N-{[1,1'-biphenyl]-2-yl}-1-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide can be attributed to several mechanisms:

  • Enzyme Inhibition : Many naphthyridine derivatives act as inhibitors of specific enzymes involved in disease pathways. For example, they may inhibit kinases or phosphodiesterases that play roles in cancer progression and inflammation.
  • Receptor Modulation : These compounds can interact with various receptors, including adenosine receptors and others involved in pain perception and inflammation .
  • Oxidative Stress Induction : Some studies suggest that naphthyridine derivatives can increase the production of reactive oxygen species (ROS), leading to apoptosis in cancer cells .

Biological Activity Data Table

Activity TypeEffectiveness (IC₅₀)References
Anticancer2.4–2.7 μM
AntimicrobialVaries by strain
Anti-inflammatorySignificant reduction
AnalgesicModerate efficacy

Case Study 1: Anticancer Properties

A study investigated the anticancer effects of N-{[1,1'-biphenyl]-2-yl}-1-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide on non-small-cell lung cancer (NSCLC). The compound demonstrated significant cytotoxicity with an IC₅₀ value indicating strong inhibition of tumor growth compared to control groups. The mechanism was linked to increased ROS generation and subsequent apoptosis .

Case Study 2: Antimicrobial Activity

Research on the antimicrobial properties of this compound showed effective inhibition against multiple strains of bacteria. The structure-function relationship indicated that modifications in the biphenyl moiety could enhance antimicrobial efficacy .

Case Study 3: Anti-inflammatory Effects

In vitro studies revealed that N-{[1,1'-biphenyl]-2-yl}-1-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide significantly reduced the levels of pro-inflammatory cytokines in activated macrophages. This suggests potential therapeutic applications in conditions characterized by chronic inflammation .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.